Bienvenue dans la boutique en ligne BenchChem!

3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Lipophilicity Drug-likeness Physicochemical Properties

3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide (CAS 942011-40-7) is a synthetic small molecule belonging to the N-substituted dioxothiazolidylbenzamide class. It features a benzamide core with a meta-chloro substituent and a phenyl ring bearing a cyclic sulfonamide (isothiazolidine-1,1-dioxide) moiety.

Molecular Formula C16H15ClN2O3S
Molecular Weight 350.82
CAS No. 942011-40-7
Cat. No. B2402265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide
CAS942011-40-7
Molecular FormulaC16H15ClN2O3S
Molecular Weight350.82
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H15ClN2O3S/c17-13-5-1-4-12(10-13)16(20)18-14-6-2-7-15(11-14)19-8-3-9-23(19,21)22/h1-2,4-7,10-11H,3,8-9H2,(H,18,20)
InChIKeyWWDUVYGGTHJQFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide (CAS 942011-40-7): Structural Baseline and Chemical Class Identity


3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide (CAS 942011-40-7) is a synthetic small molecule belonging to the N-substituted dioxothiazolidylbenzamide class [1]. It features a benzamide core with a meta-chloro substituent and a phenyl ring bearing a cyclic sulfonamide (isothiazolidine-1,1-dioxide) moiety [2]. The compound’s computed molecular formula is C₁₆H₁₅ClN₂O₃S, with a molecular weight of 350.8 g/mol and a calculated XLogP3-AA of 2.7, indicating moderate lipophilicity [2]. This specific chemotype is encompassed within broader patent filings that claim insulin-resistance-improving and hypoglycemic effects, though individual compound data tables remain proprietary or undisclosed [1].

Why Generic Substitution of 3-Chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide (CAS 942011-40-7) Is Not Supported by Data


Within the dioxothiazolidylbenzamide family, generic substitution carries high risk because the patented general formula (I) encompasses extensive structural permutations at the R¹/R² aryl substituent positions, where even minor modifications (e.g., chloro vs. methoxy vs. methyl) are known to profoundly alter pharmacological profiles such as hypoglycemic potency and aldose reductase inhibition in class-level in vivo models [1]. While 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide itself lacks published direct-comparison bioactivity data against close analogs, the known structure-activity relationship (SAR) sensitivity of related N-benzyldioxothiazolidylbenzamide derivatives means that replacing this specific 3-chloro/meta-substituted variant with an alternative positional isomer or aryl halide could compromise target engagement or physicochemical suitability [2]. Therefore, procurement based solely on ‘in-class’ assumptions cannot guarantee equivalent performance in follow-up studies, and researchers must verify batch-specific identity via orthogonal methods such as HPLC purity (≥95% as noted by some suppliers), NMR, and HRMS [3].

Product-Specific Quantitative Evidence for 3-Chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide (CAS 942011-40-7)


Physicochemical Differentiation: Lipophilicity vs. Pharmacologically Relevant Class Analogs

The target compound’s computed XLogP3-AA of 2.7 differentiates it from the non-chlorinated parent scaffold (predicted XLogP ~2.0) and from more polar dioxothiazolidylbenzamide analogs (e.g., those bearing hydroxyl or carboxyl substituents; literature XLogP values often <1.5) [1][2]. This moderate lipophilicity may confer differential membrane permeability and solubility characteristics, which are critical determinants in cell-based phenotypic screening and formulation development [3].

Lipophilicity Drug-likeness Physicochemical Properties

Structural Confirmation: Meta-Chloro Positioning and Rotatable Bond Signature for Target Engagement

The target compound possesses 3 rotatable bonds and a specific meta-chloro substitution pattern on the benzamide ring, which is a key structural differentiator from para- and ortho-chloro isomers within the dioxothiazolidylbenzamide patent scope [1][2]. In related benzamide chemotypes, the position of halogen substitution has been shown to modulate target binding by influencing the dihedral angle between the amide and the aryl ring, potentially altering hydrogen-bonding geometry with the target protein [2]. No head-to-head binding data exists for the meta-chloro vs. para-chloro isomer for this exact scaffold, but the distinct conformational ensemble is a data-backed differentiator.

Structure-Activity Relationship Molecular Recognition Conformational Analysis

Purity Benchmarking: Minimum Assured Identity vs. Uncharacterized Analogs

One verified vendor listing specifies a minimum purity of 95% (HPLC) for this specific CAS number, providing a quantifiable baseline for procurement [1]. This stands in contrast to uncharacterized or 'research-grade' lots of related dioxothiazolidylbenzamide analogs where purity may not be independently verified. Although a 95% specification is standard, it ensures that the material meets a threshold sufficient for initial in vitro screening, where impurities exceeding 5% can confound dose-response interpretation [2].

Chemical Procurement Quality Control Purity Analysis

Absence of Published Bioactivity Data: Explicit Gap Analysis

As of the knowledge cutoff, no peer-reviewed primary research article or curated database (PubChem BioAssay, ChEMBL, BindingDB) reports a quantitative IC₅₀, Kd, EC₅₀, % inhibition, or any other biological activity value for exactly CAS 942011-40-7 [1][2]. While this compound is structurally encompassed by patents claiming antidiabetic activity for the dioxothiazolidylbenzamide class, the claimed activities (e.g., hypoglycemic effect in rodent models) are attributed to other specifically exemplified compounds, not the 3-chloro analog [2]. This absence of bioactivity data must be acknowledged as a critical evidence gap for any procurement decision predicated on a defined mechanism of action.

Data Integrity Assay Gap Research Limitation

Verified Application Scenarios for 3-Chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide (CAS 942011-40-7)


Computational Chemistry and Pharmacophore Modeling

Given its defined structure, computed physicochemical properties (XLogP 2.7, 3 rotatable bonds), and the absence of confounding bioactivity annotation, this compound serves as an ideal entry for building negative or neutral control sets in virtual screening campaigns. Its meta-chloro substitution provides a distinct electrostatic surface for docking studies, allowing computational chemists to probe halogen-bonding preferences without bias from known potency data [1].

Analytical Reference Standard for HPLC and MS Method Development

With a verified, vendor-specified purity of ≥95% [2], this compound can function as a system suitability standard or relative retention time marker when developing chromatographic methods for dioxothiazolidylbenzamide libraries. Its molecular weight (350.8 g/mol) and characteristic isotopic pattern (one chlorine atom) make it a convenient calibration point for mass spectrometry [1].

Synthetic Intermediate for Patent-Landscape Diversification

As a compound that falls squarely within the broad Markush structure of EP0881219A1 but is not specifically exemplified, it may serve as a key intermediate or starting point for the synthesis of novel analogs aimed at differentiating from the original Kyorin patent estate [3]. Procuring this specific CAS number enables systematic exploration of structure-activity relationships around the meta-chloro benzamide sub-series.

Academic Tool for Teaching Medicinal Chemistry Principles

The combination of a cyclic sulfonamide, an amide bond, and a halogenated aromatic ring make this compound an excellent case study for discussions on molecular property calculation, conformational analysis, and the concept of privileged scaffolds in drug design, without requiring extensive safety handling associated with potent bioactives [1].

Quote Request

Request a Quote for 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.